molecular formula C17H15N3O3 B3491125 N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide

N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B3491125
M. Wt: 309.32 g/mol
InChI Key: MZJREFKSQLOXMS-UHFFFAOYSA-N
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Description

N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals This compound features an indole moiety linked to a benzamide structure, which is further substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. Subsequent N-alkylation with an appropriate alkyl halide introduces the indol-2-ylmethyl group. The final step involves the acylation of the indole derivative with 3-methyl-4-nitrobenzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, the availability of commercially accessible starting materials such as aryl hydrazines, ketones, and alkyl halides facilitates the large-scale production of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: This compound can be used in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1H-indol-2-ylmethyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-8-13(6-7-16(11)20(22)23)17(21)18-10-14-9-12-4-2-3-5-15(12)19-14/h2-9,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJREFKSQLOXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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